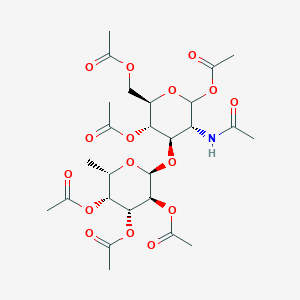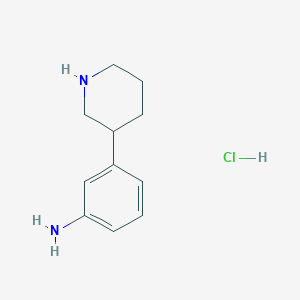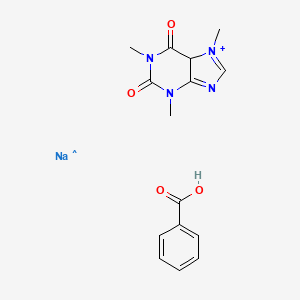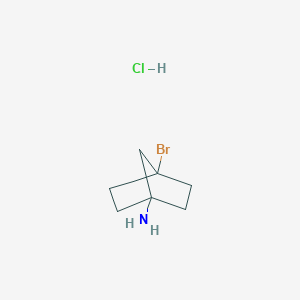![molecular formula C37H48O14 B12339183 [(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,9,11,13-pentaacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B12339183.png)
[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,9,11,13-pentaacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Jatrophane 6 is a macrocyclic diterpene compound found in plants of the Euphorbiaceae family. These diterpenes are known for their complex structures and diverse biological activities, including anti-inflammatory, anti-HIV, and cytotoxic properties . Jatrophane 6, in particular, has garnered interest due to its potential as a powerful inhibitor of P-glycoprotein, a protein associated with multidrug resistance in cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Jatrophane 6 typically involves the formation of a casbene precursor, followed by the opening of the cyclopropane ring and closure of a five-membered ring between carbon atoms 6 and 10 to form the jatrophane core . This process requires precise control of reaction conditions, including temperature and pH, to ensure the correct formation of the macrocyclic structure.
Industrial Production Methods
Industrial production of Jatrophane 6 is less common due to the complexity of its synthesis. extraction from natural sources, such as plants in the Euphorbiaceae family, remains a viable method. Techniques like column chromatography and droplet countercurrent chromatography are employed to isolate and purify Jatrophane 6 from plant extracts .
Analyse Chemischer Reaktionen
Types of Reactions
Jatrophane 6 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Jatrophane 6 can lead to the formation of epoxides, while reduction can yield alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Jatrophane 6 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study macrocyclic diterpenes and their reactivity.
Biology: Investigated for its role in modulating biological pathways, particularly those involving P-glycoprotein.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit multidrug resistance.
Industry: Utilized in natural product drug discovery programs to develop new therapeutic agents
Wirkmechanismus
Jatrophane 6 exerts its effects primarily through the inhibition of P-glycoprotein, a protein that pumps drugs out of cells and contributes to multidrug resistance. By inhibiting this protein, Jatrophane 6 can enhance the efficacy of chemotherapeutic agents. The molecular targets and pathways involved include the binding of Jatrophane 6 to the active site of P-glycoprotein, thereby preventing its function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lathyrane: Another macrocyclic diterpene with similar biological activities.
Terracinolide: Known for its anti-inflammatory properties.
Ingenane: Exhibits cytotoxic effects against cancer cells.
Pepluane: Studied for its antiviral activities.
Paraliane: Has a unique 5/6/5/5 tetracyclic system
Uniqueness of Jatrophane 6
Jatrophane 6 stands out due to its potent inhibition of P-glycoprotein, making it a valuable compound in overcoming multidrug resistance in cancer therapy. Its unique polyoxygenated polycyclic structure also contributes to its distinct biological activities .
Eigenschaften
Molekularformel |
C37H48O14 |
|---|---|
Molekulargewicht |
716.8 g/mol |
IUPAC-Name |
[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,9,11,13-pentaacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate |
InChI |
InChI=1S/C37H48O14/c1-19-16-17-35(8,9)33(49-24(6)41)28(43)30(47-22(4)39)20(2)29(46-21(3)38)27-32(50-34(44)26-14-12-11-13-15-26)36(10,51-25(7)42)18-37(27,45)31(19)48-23(5)40/h11-17,19,27-33,43,45H,2,18H2,1,3-10H3/b17-16-/t19-,27-,28+,29-,30-,31-,32+,33+,36+,37+/m0/s1 |
InChI-Schlüssel |
FPNGPBYYMDKBKJ-RPNOQZHMSA-N |
Isomerische SMILES |
C[C@H]1/C=C\C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)O)OC(=O)C)(C)C |
Kanonische SMILES |
CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)O)OC(=O)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[j]fluoranthene, 11-phenyl-](/img/structure/B12339122.png)

![(E)-[(2Z)-2-(hydroxymethylidene)-3-oxobutylidene]urea](/img/structure/B12339130.png)

![5-[[3-[2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12339147.png)

![(E)-1-[2,4-bis(ethoxymethoxy)-6-hydroxyphenyl]-3-[3,4-bis(ethoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B12339157.png)

![3-[(1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-5-propylsulfanyl-7aH-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12339161.png)
![(2S)-2-[[(2S)-2-[[(2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12339162.png)
![1-Naphthalenemethanamine, 7,8-dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-](/img/structure/B12339163.png)


![6,9-Diazaspiro[4.5]decan-8-one](/img/structure/B12339191.png)
